Cyclopentyl acrylate
Overview
Description
Cyclopentyl acrylate is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . It is also known by other names such as 2-Propenoic acid, cyclopentyl ester .
Synthesis Analysis
The Diels–Alder reaction is a particularly useful method for the synthesis of compounds with cyclic structure . The reaction of cyclopentadiene with alkyl acrylates, including cyclopentyl acrylate, has been carried out in the presence of pyrrolidinium ionic liquids with various anions . This method has shown shorter reaction times and higher conversions of dienophile compared to analogous cycloadditions carried out in the presence of conventional organic solvents .Molecular Structure Analysis
Cyclopentyl acrylate contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis
Cyclopentyl acrylate is used in the Diels–Alder reaction of cyclopentadiene with alkyl acrylates . The conversion and stereoselectivity of transformation to endo and exo norbornene derivatives were determined in this reaction .Physical And Chemical Properties Analysis
Cyclopentyl acrylate has a density of 1.0±0.1 g/cm³, a boiling point of 175.8±9.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.2±3.0 kJ/mol and a flash point of 58.4±16.1 °C . The index of refraction is 1.458, and it has a molar refractivity of 38.6±0.4 cm³ .Scientific Research Applications
Extraction and Heteroazeotropic Distillation : Cyclopentyl acrylate, along with cyclopentyl methyl ether, is relevant in processes like extraction and heteroazeotropic distillation for purifying acrylic acid. This method is considered energy-saving and efficient (Zhang, 2015).
Green Solvent in Polymerization : It is used as an environmentally friendly alternative in reversible-addition fragmentation chain transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP) of various compounds, such as vinyl chloride and styrene. This demonstrates its potential as a green substitute to avoid the use of toxic solvents (Abreu et al., 2016).
Role in Ionic Liquid Reactions : In studies involving cyclopentadiene and methyl acrylate in ionic liquids, cyclopentyl acrylate plays a role in endo-selectivity and rate enhancements, attributed to hydrogen bonding interactions (Aggarwal et al., 2002).
Toxicity in Cyanobacteria : It exhibits toxicity towards cyanobacteria like Synechococcus sp., which is inhibited at low concentrations. This property can be leveraged in genetics and metabolic engineering studies (Begemann et al., 2013).
Mitochondrial Bioenergetics Interference : Acrylic acid, a component in the production of cyclopentyl acrylate, can interfere with mitochondrial bioenergetics, suggesting its implications in cellular metabolism studies (Custodio et al., 1998).
Use in Drug Delivery Systems : Cyclopentyl acrylate is relevant in the development of hydrogels for controlled drug delivery of antiviral drugs like acyclovir. This showcases its potential in biomedical applications (Malik et al., 2017).
Medical Device Degradation Monitoring : It is also used in the detection and quantification of acrylic monomers and degradation products released from medical devices, underscoring its role in ensuring the safety and efficacy of medical implants (Tortolano et al., 2016).
Applications in Contact Lenses : Acrylic hydrogels, including those based on cyclopentyl acrylate, are developed for contact lenses, aiming to improve drug loading and release rates, demonstrating its importance in ophthalmic applications (dos Santos et al., 2009).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .
Future Directions
Cyclopentyl acrylate, as an acrylic ester, is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . It holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology . Future research directions may include the development of new and creative approaches to broaden the scope of PISA initiations, morphologies, and applications .
properties
IUPAC Name |
cyclopentyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(9)10-7-5-3-4-6-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQLDZMOTPTCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066124 | |
Record name | Cyclopentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl acrylate | |
CAS RN |
16868-13-6 | |
Record name | Cyclopentyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16868-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, cyclopentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016868136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, cyclopentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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